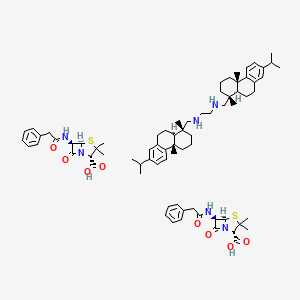
Calcium stibenate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Calcium antimonate can be synthesized through several methods. One common synthetic route involves reacting calcium chloride with sodium antimonate, followed by hydrothermal treatment to form the desired calcium antimonate . Another method used by ancient Egyptian glassmakers involved mixing antimony oxides (( \text{Sb}_2 \text{O}_3 ) or ( \text{Sb}_2 \text{O}_5 )) with calcium carbonates and heating the mixture between 1000 and 1100°C .
化学反应分析
Calcium antimonate is a stable compound under normal conditions but can react with strong acids to produce antimony oxides, which have potential health risks . It undergoes thermal decomposition when heated and is generally non-reactive with most other compounds under normal conditions . The major products formed from its reactions with strong acids are antimony oxides .
科学研究应用
Calcium antimonate has a broad spectrum of applications in scientific research and industry. Due to its high refractive index, it is often used as a pigment in paints, coatings, and plastics to increase their whiteness and opacity . It is also employed as a flame retardant in certain types of plastics . In the ceramic industry, calcium antimonate is used as an opacifying agent, rendering ceramic materials less transparent and more aesthetically pleasing . Additionally, it is used in the production of certain types of glass, particularly enamel and antimony glass .
作用机制
The mechanism by which calcium antimonate exerts its effects is primarily through its physical properties, such as its high refractive index and opacity. These properties make it effective as a pigment and opacifying agent in various materials . The molecular targets and pathways involved are related to its interaction with light and its ability to scatter and reflect light, thereby increasing the opacity and whiteness of the materials it is used in .
相似化合物的比较
Calcium antimonate can be compared with other antimonate compounds such as sodium antimonate (( \text{NaSbO}_3 )), magnesium antimonate (( \text{MgSb}_2 \text{O}_6 )), and lead antimonate (( \text{Pb}_2 \text{Sb}_2 \text{O}_7 )). Each of these compounds has unique properties and applications. For instance, sodium antimonate has the ilmenite structure and is used in different industrial applications . Magnesium antimonate has the trirutile structure and is used in specialized ceramics . Calcium antimonate’s uniqueness lies in its high refractive index and its use as an opacifying agent in various industries .
属性
分子式 |
CaO6Sb2 |
|---|---|
分子量 |
379.59 g/mol |
IUPAC 名称 |
calcium;oxido(dioxo)-λ5-stibane |
InChI |
InChI=1S/Ca.6O.2Sb/q+2;;;;;2*-1;; |
InChI 键 |
FDVXWXFNALMJCT-UHFFFAOYSA-N |
规范 SMILES |
[O-][Sb](=O)=O.[O-][Sb](=O)=O.[Ca+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


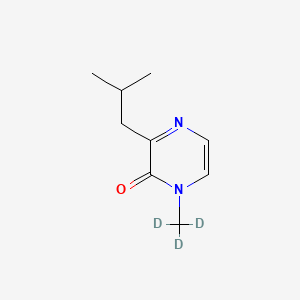
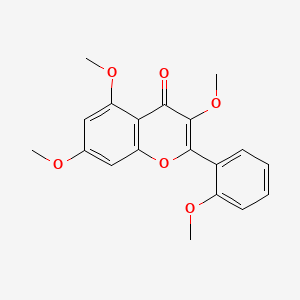
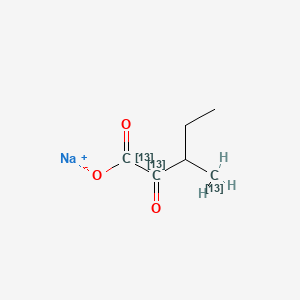
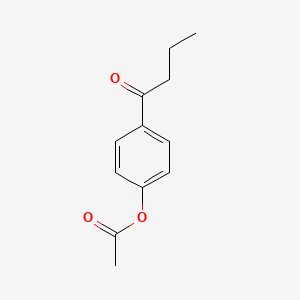
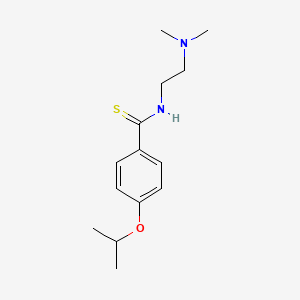
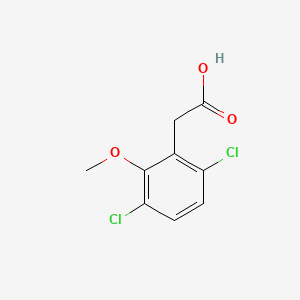
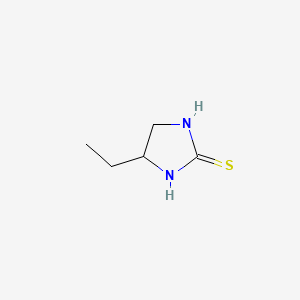


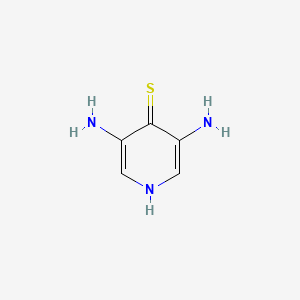
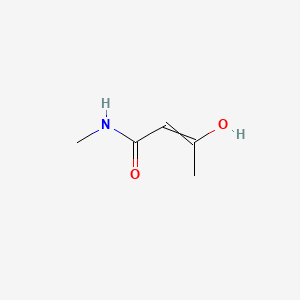

![(6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;propane-1,3-diol](/img/structure/B13835908.png)
